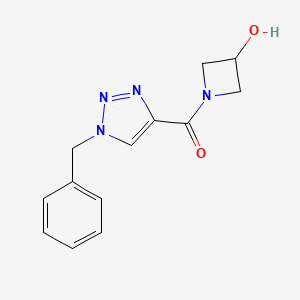![molecular formula C14H23NO2S B6641262 3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol](/img/structure/B6641262.png)
3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MMB or MMB-2201 and is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors.
Mécanisme D'action
MMB-2201 acts as a potent agonist of the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body. Activation of these receptors by MMB-2201 leads to the release of neurotransmitters such as dopamine and serotonin, resulting in the various physiological and biochemical effects observed.
Biochemical and Physiological Effects:
MMB-2201 has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation, decrease anxiety and depression-like behaviors, and improve cognitive function. Additionally, MMB-2201 has been found to have neuroprotective effects, which may make it a potential treatment for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMB-2201 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system, which can be beneficial in studying various physiological and biochemical processes. However, the use of MMB-2201 in lab experiments is limited by its potential for abuse and dependence. Therefore, researchers must exercise caution when handling and administering this compound.
Orientations Futures
There are several future directions for research on MMB-2201. One area of interest is its potential as a treatment for addiction and substance abuse disorders. Additionally, further research is needed to determine the long-term effects of MMB-2201 on the endocannabinoid system and its potential as a treatment for various neurological disorders. Finally, more studies are needed to determine the safety and efficacy of MMB-2201 in humans, which will be crucial in determining its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of MMB-2201 involves the reaction of 5-fluoro MDMB-PICA with 4-methylsulfinylphenylacetone in the presence of a Lewis acid catalyst. This results in the formation of MMB-2201, which is then purified through column chromatography. The purity of the final product is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
MMB-2201 has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. Additionally, MMB-2201 has shown promise as a potential treatment for various neurological disorders such as multiple sclerosis and epilepsy. Its ability to modulate the endocannabinoid system has also led to research on its potential as a treatment for addiction and substance abuse disorders.
Propriétés
IUPAC Name |
3-methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-10(2)14(16)9-15-11(3)12-5-7-13(8-6-12)18(4)17/h5-8,10-11,14-16H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWHURADGGVIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(C)C1=CC=C(C=C1)S(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-Methyl-1-(2-methylphenyl)butyl]amino]ethanol](/img/structure/B6641189.png)
![(2R)-2-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]amino]propan-1-ol](/img/structure/B6641196.png)
![3,4-dichloro-N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B6641220.png)
![1-[3-(3-Hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6641222.png)
![(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone](/img/structure/B6641230.png)
![(3-Hydroxyazetidin-1-yl)-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B6641231.png)
![(3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B6641236.png)
![N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B6641240.png)

![(3-Hydroxyazetidin-1-yl)-[1-propan-2-yl-2-(trifluoromethyl)benzimidazol-5-yl]methanone](/img/structure/B6641244.png)
![N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B6641249.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-1,3-benzoxazol-5-yl)urea](/img/structure/B6641258.png)
![1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol](/img/structure/B6641269.png)
![2-[[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6641274.png)